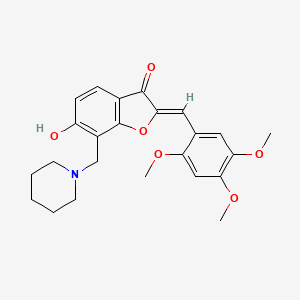

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a Z-configuration benzylidene moiety at position 2, a hydroxyl group at position 6, and a piperidin-1-ylmethyl substituent at position 5. Its structure combines a benzofuran-3(2H)-one core with a 2,4,5-trimethoxybenzylidene group, which confers unique electronic and steric properties. The compound is synthesized via Knoevenagel condensation between 6-hydroxy-3-coumaranone derivatives and substituted benzaldehydes, followed by functionalization of the piperidine side chain .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-28-19-13-21(30-3)20(29-2)11-15(19)12-22-23(27)16-7-8-18(26)17(24(16)31-22)14-25-9-5-4-6-10-25/h7-8,11-13,26H,4-6,9-10,14H2,1-3H3/b22-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEANTNJHMLRSY-UUYOSTAYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 395.455 g/mol. Its structural features include:

- A benzofuran core which is known for various biological activities.

- A piperidine moiety , which enhances its pharmacological properties.

- Methoxy substitutions on the benzylidene group that may contribute to its unique chemical behavior.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

- Inhibition of specific enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory and cancer pathways.

- Interaction with cellular receptors : The piperidine ring may facilitate binding to various biological targets, enhancing activity.

- Modulation of signaling pathways : Potential effects on pathways such as NF-kB and MAPK are being explored.

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics.

- Anti-inflammatory Effects : A study reported that this compound reduced levels of NO and PGE2 in LPS-stimulated microglial cells, indicating its potential as an anti-inflammatory agent in neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine/Piperazine Substituents

Key structural analogues differ in the nature of the nitrogen-containing substituent at position 7 and the substitution pattern of the benzylidene group.

Key Observations :

- Substituent Flexibility : The piperidine/piperazine moiety significantly impacts solubility and synthetic yield. Methylation (e.g., 4-methylpiperidine) increases lipophilicity, while hydroxyethylation () enhances hydrophilicity .

Pharmacological Analogues with Shared Scaffolds

(Z)-6-methoxy-7-(piperazin-1-ylmethyl)-2-((1H-indazol-3-yl)methylene)benzofuran-3(2H)-one ():

- 4',7-Dimethoxyisoflavone Derivatives (): Modification: Benzofuranone core replaced with isoflavone. Activity: Demonstrates moderate antitubercular activity, suggesting benzofuranone derivatives could be optimized for microbial targets .

Physicochemical and Spectroscopic Comparisons

- NMR Shifts : The target compound’s 1H NMR (δ 7.67–6.65 ppm) aligns with Z-configuration benzylidene derivatives, distinct from E-isomers due to deshielding effects .

- Solubility : Piperazine-containing analogues (e.g., ) show improved aqueous solubility (>2 mg/mL) compared to piperidine variants (<1 mg/mL) .

Q & A

Q. Table 1: Comparative Synthesis Conditions

| Base | Solvent | Yield (%) | Reference |

|---|---|---|---|

| NaOH | Ethanol | 72 | |

| K₂CO₃ | Methanol | 68 |

Basic: Which spectroscopic methods confirm structural integrity?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., benzylidene CH, aromatic protons) and carbon types .

- IR Spectroscopy: Confirms hydroxyl (~3200 cm⁻¹) and carbonyl (~1700 cm⁻¹) groups .

- Mass Spectrometry: Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .

Advanced: How to resolve yield discrepancies when altering benzylidene substituents?

Answer:

Discrepancies arise from steric/electronic effects. Strategies include:

- Computational Modeling: Use DFT to predict substituent effects on transition states .

- Condition Optimization: Adjust solvent polarity (e.g., DMF for bulky groups) or catalyst (e.g., PTSA for electron-deficient aldehydes) .

Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition?

Answer:

- Analog Synthesis: Vary substituents (e.g., methoxy → hydroxy, piperidine → morpholine) .

- Assays: Measure IC₅₀ via fluorescence-based acetylcholinesterase (AChE) inhibition assays .

- Computational Tools: Molecular docking (AutoDock) to map binding interactions .

Basic: What safety protocols apply for handling piperidine-containing compounds?

Answer:

- PPE: Lab coat, gloves, and goggles .

- Ventilation: Use fume hoods to avoid inhalation .

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How to evaluate bioactivity against Mycobacterium tuberculosis?

Answer:

- Binding Assays: Surface plasmon resonance (SPR) to measure MtrA response regulator affinity .

- Cellular Assays: Test minimum inhibitory concentration (MIC) in infected macrophage models .

Advanced: How to address solubility challenges in pharmacological assays?

Answer:

- Co-Solvents: Use DMSO (≤1% v/v) to enhance aqueous solubility .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate esters) via post-synthetic modification .

Basic: Which functional groups dictate reactivity in this compound?

Answer:

- Hydroxyl Group: Participates in H-bonding and oxidation reactions .

- Piperidinylmethyl: Acts as a weak base, influencing solubility and intermolecular interactions .

- Trimethoxybenzylidene: Enhances π-π stacking with biological targets .

Advanced: How to analyze purity and residual solvents?

Answer:

- HPLC: Use C18 columns with UV detection (λ = 254 nm) .

- GC-MS: Quantify residual solvents (e.g., ethanol, methanol) per ICH guidelines .

Q. Table 2: Acceptable Residual Solvent Limits (ICH Q3C)

| Solvent | Permitted Limit (ppm) |

|---|---|

| Ethanol | 5000 |

| Methanol | 3000 |

Advanced: What computational methods predict target interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.